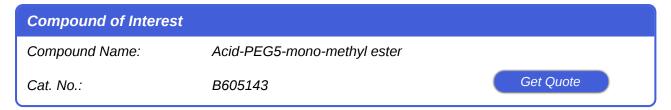


An In-Depth Technical Guide to Acid-PEG5mono-methyl ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG5-mono-methyl ester is a discrete polyethylene glycol (PEG) derivative that functions as a heterobifunctional linker.[1][2] It is a valuable tool in bioconjugation and drug development, enabling the covalent linkage of two different molecules.[1] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.

The structure of **Acid-PEG5-mono-methyl ester** consists of a five-unit PEG chain, which imparts hydrophilicity and biocompatibility to the molecules it links.[2] One terminus of the PEG chain is capped with a carboxylic acid group, while the other end is a methyl ester. This heterobifunctional nature allows for selective and sequential conjugation reactions. The carboxylic acid can be activated to react with primary amines, while the methyl ester can be hydrolyzed under basic conditions to reveal a second carboxylic acid for further modification.

Chemical and Physical Properties

A summary of the key quantitative data for **Acid-PEG5-mono-methyl ester** is presented in Table 1. This data is essential for accurate experimental design, including stoichiometry calculations and buffer preparation.



Property	Value	References
CAS Number	1309460-30-7	[3]
Molecular Formula	C15H28O9	[3]
Molecular Weight	352.38 g/mol	[3]
Appearance	Colorless to light yellow liquid	
Purity	≥95% - 98%	[3]
Polydispersity Index (PDI)	~1.0 (Monodisperse)	[4][5]
Solubility	Soluble in DMSO (≥ 100 mg/mL), DCM	
Storage Conditions	Store at -20°C for long-term stability	[2]

Applications in Research and Drug Development

The unique properties of **Acid-PEG5-mono-methyl ester** make it a versatile tool in several advanced applications:

- Proteolysis-Targeting Chimeras (PROTACs): This linker is frequently used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The PEG linker provides the necessary spatial separation and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
- Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of the resulting ADC.
- Peptide and Protein Modification (PEGylation): The process of attaching PEG chains to therapeutic proteins and peptides, known as PEGylation, can enhance their stability, reduce immunogenicity, and prolong their circulation half-life. Acid-PEG5-mono-methyl ester provides a discrete and defined PEG chain for such modifications.



 Surface Modification: The linker can be used to modify the surface of nanoparticles, quantum dots, and other materials to improve their biocompatibility and reduce non-specific protein binding.

Experimental Protocols

The most common application of **Acid-PEG5-mono-methyl ester** involves the conjugation of its carboxylic acid group to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule). This is typically achieved through activation of the carboxylic acid using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials Required

- Acid-PEG5-mono-methyl ester
- Amine-containing molecule (e.g., protein, peptide)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate buffer, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Step-by-Step Conjugation Protocol

This protocol describes the conjugation of **Acid-PEG5-mono-methyl ester** to a protein.

Step 1: Preparation of Reagents



- Prepare a stock solution of Acid-PEG5-mono-methyl ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).
- Prepare a stock solution of EDC in Activation Buffer or anhydrous DMSO (e.g., 10 mg/mL).
 Note: Prepare this solution immediately before use as EDC is moisture-sensitive.
- Prepare a stock solution of NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO (e.g., 10 mg/mL). Note: Prepare this solution immediately before use.
- Dissolve the amine-containing protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

Step 2: Activation of the Carboxylic Acid

- In a microcentrifuge tube, combine the Acid-PEG5-mono-methyl ester solution with EDC and NHS. A typical molar ratio is 1:1.5:1.5 (Acid-PEG5-mono-methyl ester : EDC : NHS).
- Incubate the reaction mixture at room temperature for 15-30 minutes. This reaction forms a more stable, amine-reactive NHS ester.

Step 3: Conjugation to the Amine-Containing Molecule

- Add the activated Acid-PEG5-mono-methyl ester solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the specific application, with a 10-20 fold molar excess of the linker being a good starting point.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

- Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
- Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

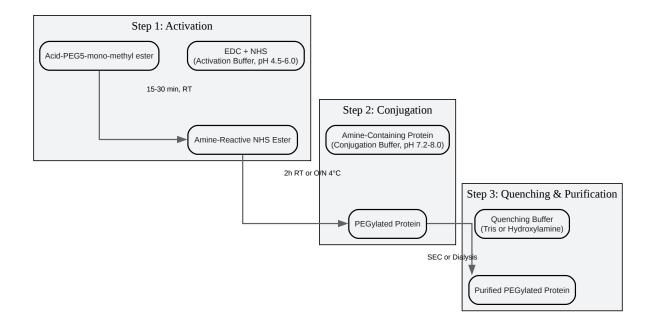
Step 5: Purification of the Conjugate



- Remove excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
- Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizing the Role of Acid-PEG5-mono-methyl ester in a PROTAC

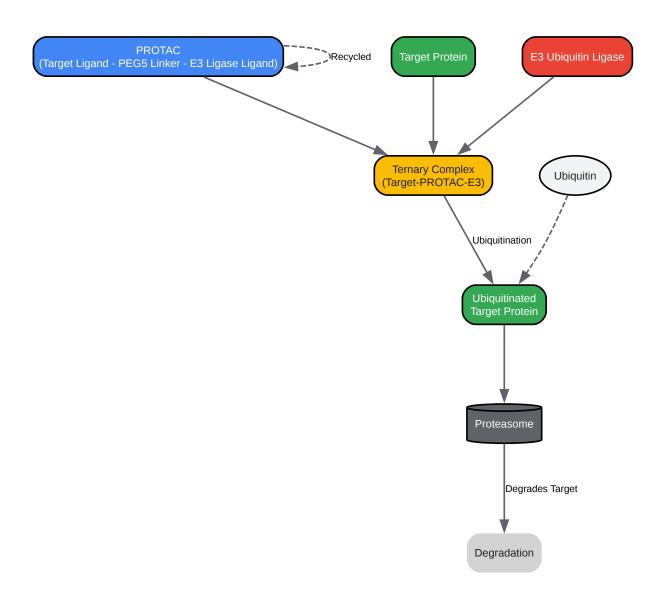
The following diagrams illustrate the experimental workflow for protein conjugation and the mechanism of action of a PROTAC synthesized using **Acid-PEG5-mono-methyl ester**.



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Caption: Experimental workflow for protein PEGylation.



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Caption: PROTAC mechanism of action.



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